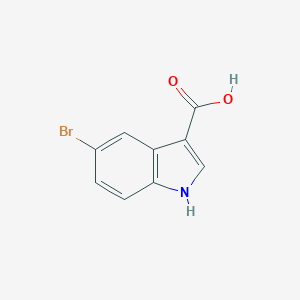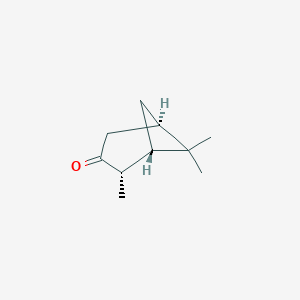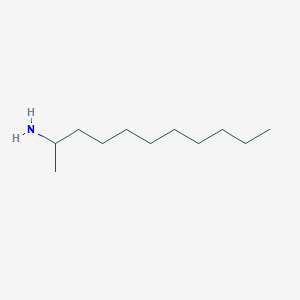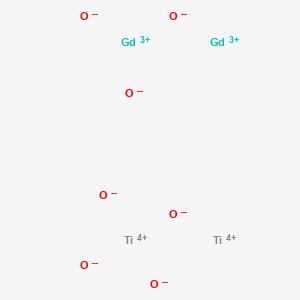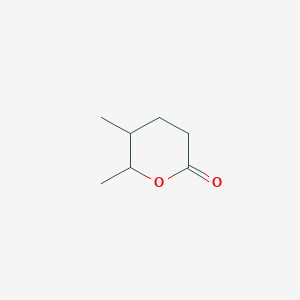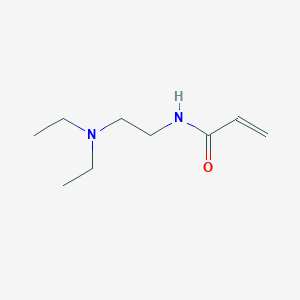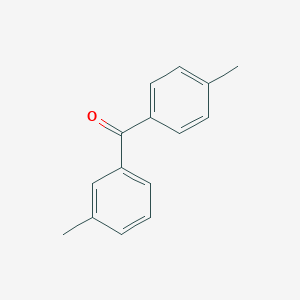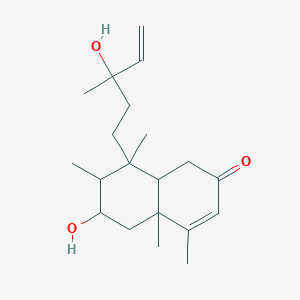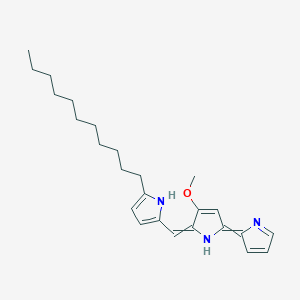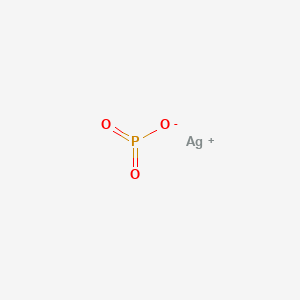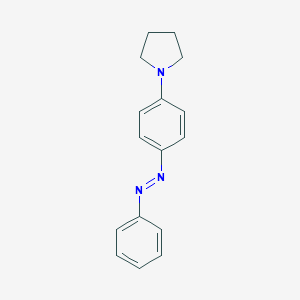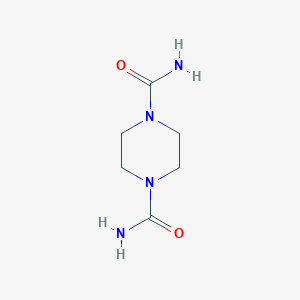
1,4-Piperazinedicarboxamide
Descripción general
Descripción
1,4-Piperazinedicarboxamide is a chemical compound with the molecular formula C6H12N4O2 . It has a molecular weight of 172.185 Da .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes 1,4-Piperazinedicarboxamide, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of 1,4-Piperazinedicarboxamide consists of 6 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . The exact structure can be found in various chemical databases .
Aplicaciones Científicas De Investigación
Antibacterial and Antiviral Properties : 1,4-Disubstituted piperazines exhibit antibacterial activities against resistant strains of Staphylococcus aureus and function as antagonist-based HIV-1 entry inhibitors (Shroff et al., 2022).
Antitumor Activities : Certain derivatives of 1,4-Piperazinedicarboxamide have shown anti-tumor activities against various tumor cells, suggesting potential in cancer treatment (Guo et al., 2001).
Cancer Research : A specific compound, 4-(3, 5-dimethoxyphenyl)-N-(7-fluoro-3-methoxyquinoxalin-2-yl)piperazine-1-carboxamide, demonstrates potent anti-growth activity in drug-resistant cancer cells and induces apoptosis by downregulating Bcl-2 protein levels (Lee et al., 2013).
Allergic Rhinitis Treatment : 1,4-Disubstituted piperazine derivative has been indicated for the treatment of inflammatory diseases, particularly allergic rhinitis (Norman, 2007).
Pharmacological Properties : N-aminoalkyl derivatives of 3,4-pyridinedicarboxamides, including compounds with piperazine substituents, have been found to have significant pharmacological activity, with some derivatives showing low toxicity and high pharmacological activity (Śladowska et al., 1995).
Antimycobacterial Activity : Derivatives of 1,4-Piperazinedicarboxamide have been synthesized and evaluated for their antimycobacterial activity, demonstrating promising leads for drug development (Eynde et al., 2003).
Biopharmaceutical Applications : Piperazine compounds have been studied for their antimicrobial and antioxidant properties, indicating their potential as biopharmaceutical materials (Saroha et al., 2020).
Peripheral Nervous System Cell Culturing : Poly(amidoamine) hydrogels derived from 1,4-bis(acryloyl)piperazine are suitable for culturing peripheral nervous system cells, indicating their potential use in nerve regeneration (Mauro et al., 2013).
Propiedades
IUPAC Name |
piperazine-1,4-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2/c7-5(11)9-1-2-10(4-3-9)6(8)12/h1-4H2,(H2,7,11)(H2,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHBOEVHUVZABE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293041 | |
| Record name | 1,4-Piperazinedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Piperazinedicarboxamide | |
CAS RN |
10581-05-2 | |
| Record name | 1,4-Piperazinedicarboxamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Piperazinedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




